trans-3-hydroxy-L-proline
Overview
Description
Synthesis Analysis
The synthesis of trans-3-hydroxy-L-proline involves several key steps, starting from readily available substrates like b-alanine. A notable method employs Sharpless asymmetric epoxidation as a pivotal step, highlighting the transformation of b-alanine through a series of reactions into the desired trans-3-hydroxy-L-proline with high enantiomeric excess and yield. This process underscores the synthetic accessibility of trans-3-hydroxy-L-proline from simple starting materials, offering a pathway to this valuable amino acid for further studies and applications (Sinha, Tilve, & Chandrasekaran, 2005).
Molecular Structure Analysis
The molecular structure of trans-3-hydroxy-L-proline, characterized through methods like NMR and X-ray crystallography, reveals its distinct configuration and the presence of a hydroxyl group at the 3rd position. This structural feature is crucial for its role in stabilizing the triple-helical conformation of collagen and interacting with other biological molecules. Studies on the vibrational and electronic properties of its conformers provide insights into the effects of hydroxylation on proline's structural and electronic characteristics, aiding in understanding its biological functions and interactions (Srivastava, Pandey, Gangwar, & Misra, 2014).
Scientific Research Applications
Biocatalytic Asymmetric Synthesis : A study by Hara et al. (2015) developed a novel biocatalytic asymmetric method for the selective synthesis of trans-3-hydroxy-l-proline from l-arginine, which could benefit pharmaceutical applications (Hara, Kitatsuji, Yamagata, & Kino, 2015).
Role in Animal Metabolism and Nutrition : Hu, He, and Wu (2021) highlighted that hydroxyproline plays a crucial role in animal metabolism, growth, development, and cell signaling. Its supplementation in plant-based diets can alleviate oxidative stress and increase collagen synthesis and accretion (Hu, He, & Wu, 2021).
Biochemical Marker in Disease Pathogenesis and Treatment : Srivastava et al. (2016) suggested that hydroxyproline can be used as a biochemical marker to understand the pathogenesis and treatment of various diseases, including graft versus host disease, keloids, and vitiligo (Srivastava, Khare, Nagar, Raghuwanshi, & Srivastava, 2016).
Potential in Pharmaceuticals and Antitumor Activity : According to Bach and Takagi (2013), L-proline analogues, including trans-3-hydroxy-L-proline, are valuable compounds for studying cellular metabolism and regulation with potential applications in pharmaceuticals and antitumor activity (Bach & Takagi, 2013).
Unique Optical Rotation : Wolff, Ogle, and Logan (1966) identified trans-3-hydroxy-l-proline as a new amino acid with a unique optical rotation, meeting most criteria for acceptance as a new protein-associated amino acid (Wolff, Ogle, & Logan, 1966).
Applications in Antibiotic Synthesis : Katz, Kamal, and Mason (1979) noted that Streptomyces griseoviridus synthesizes trans-4-hydroxy-L-proline as an intermediate during the formation of the antibiotic etamycin, with the free imino acid possessing the trans-L configuration (Katz, Kamal, & Mason, 1979).
Industrial Production via Biotechnology : Wang et al. (2018) reported a new trans-proline 4-hydroxylase in Escherichia coli that efficiently produces trans-4-hydroxy-l-proline from glucose, presenting a promising candidate for efficient industrial production (Wang, Liu, Zhao, Ni, Zheng, Guo, Sun, Sun, & Ma, 2018).
Safety And Hazards
Future Directions
The development of a practical process for the production of trans-3-hydroxy-L-proline has been in high demand due to its value as an intermediate for the synthesis of pharmaceuticals . The discovery of ectoine hydroxylases that can convert L-Pro to trans-3-Hyp is not only beneficial for trans-3-Hyp production, but also for other E. coli bioconversion processes involving 2-oxoglutarate-utilizing enzymes .
properties
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009886 | |
Record name | trans-3-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trans-3-hydroxy-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059659 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
trans-3-hydroxy-L-proline | |
CAS RN |
4298-08-2 | |
Record name | trans-3-Hydroxy-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4298-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-L-proline, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Hydroxy-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-L-PROLINE, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY97A2NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.